
Diphenyliodonium bromide
Overview
Description
Diphenyliodonium bromide (CAS: 1483-73-4; molecular formula: C₁₂H₁₀BrI) is a hypervalent iodine(III) compound consisting of two phenyl groups bonded to an iodine center and a bromide counterion. It is widely used in organic synthesis as an arylating agent due to its ability to transfer phenyl groups under mild conditions . Key applications include:
- Arylation reactions: Moderate yields (e.g., 42% yield in the synthesis of 3-phenylmercaptopropionic acid via nickel-catalyzed reactions) .
- Peptide synthesis: Efficient N-phenylation of amino acid esters while preserving chiral integrity, facilitated by AgNO₃ and CuBr catalysis .
- Lewis acidity: Exhibits weaker Lewis acidity compared to other diaryliodonium salts due to the bromide counterion’s nucleophilic interference .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyliodonium bromide can be synthesized through various methods. One common approach involves the oxidation of iodoarenes with sodium perborate in the presence of acetic anhydride and concentrated sulfuric acid. The resulting iodine (III) intermediates are then coupled with benzene or activated arenes, followed by precipitation with potassium bromide . Another method involves the use of Oxone and sulfuric acid to oxidize iodoarenes, which are then coupled with arenes and precipitated with potassium bromide .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient oxidizing agents and controlled reaction conditions ensures high yield and purity of the final product. The process involves careful handling of reagents and maintenance of reaction conditions to prevent decomposition or side reactions.
Chemical Reactions Analysis
Types of Reactions: Diphenyliodonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as an arylating agent in nucleophilic substitution reactions, where the iodonium group is replaced by a nucleophile.
Oxidation Reactions: It can participate in oxidation reactions due to the presence of the iodine (III) center.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and phenols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Reagents such as sodium periodate or Oxone are used under acidic conditions to facilitate the oxidation process.
Major Products:
Arylated Products: The primary products of nucleophilic substitution reactions are arylated compounds, where the aryl group from this compound is transferred to the nucleophile.
Oxidized Compounds: Oxidation reactions yield various oxidized products depending on the specific reaction conditions and substrates used.
Scientific Research Applications
Diphenyliodonium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used as an arylating agent in the synthesis of pharmaceuticals, pesticides, and dyes.
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biochemical Studies: It is employed to study the biochemical and physiological effects of different compounds and drugs.
Material Science: It is used in the preparation of advanced materials, such as conducting polymers and photoresists.
Mechanism of Action
The mechanism of action of diphenyliodonium bromide involves the formation of a covalent bond between the iodonium cation and the bromide anion. This bond is responsible for its catalytic and oxidizing properties . In biochemical applications, it can bind to disulfide bonds in proteins, leading to covalent modification and potential activation of molecular pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with Toll-like receptor 4 (TLR4) and other cellular components .
Comparison with Similar Compounds
Diphenyliodonium Triflate (Ph₂I⁺OTf⁻)
- Reactivity : Higher solubility in polar aprotic solvents (e.g., DMF) and superior yields in arylations (e.g., 70–80% yields in sulfone synthesis) compared to bromide salts .
- Applications : Preferred in microwave-assisted reactions due to faster kinetics and compatibility with diverse electrophiles .
Diphenyliodonium Hexafluorophosphate (Ph₂I⁺PF₆⁻)
- Reactivity : Improved solubility in organic solvents and higher thermal stability. Yields ~60% in arylations, outperforming bromide salts but requiring longer reaction times .
- Applications : Used in photoinitiator systems (e.g., polymer chemistry) for radical generation under soft irradiation .
Diphenyliodonium Tetrafluoroborate (Ph₂I⁺BF₄⁻)
- Reactivity : Comparable yields to triflate salts (~70%) but with shorter reaction times. Preferred for accessibility and cost-effectiveness .
- Limitations : Slightly lower solubility than triflate in some solvents.
Diphenyliodonium Chloride (Ph₂I⁺Cl⁻)
- Properties: Similar structure to bromide but with a chloride counterion. Limited data on reactivity, though chloride’s lower nucleophilicity may enhance Lewis acidity compared to bromide .
Sepantronium Bromide (Non-Iodonium Comparison)
- Contrast : Sepantronium bromide (YM-155) is a pharmaceutical agent with distinct structure (C₂₀H₁₉BrN₄O₃) and applications, including survival protein inhibition in cancer therapy . Unlike diphenyliodonium bromide, it lacks aryl transfer capability and is optimized for biological activity.
Data Tables
Table 1: Comparison of Diphenyliodonium Salts in Arylation Reactions
Table 2: Lewis Acidity and Counterion Effects
Counterion | Binding to 18-Crown-6 | Nucleophilicity | Lewis Acidity (Relative) |
---|---|---|---|
Br⁻ | No binding | High | Low |
PF₆⁻/AsF₆⁻ | Strong binding | Low | High |
OTf⁻ | Moderate binding | Moderate | Moderate |
Key Research Findings
- Nucleophilicity vs. Reactivity: The bromide anion’s high nucleophilicity competes with aryl transfer, reducing yields in this compound-mediated reactions. This contrasts with non-nucleophilic counterions (PF₆⁻, BF₄⁻), which enhance efficiency .
- Solubility Limitations : Poor DMF solubility of this compound restricts its use in polar solvents, necessitating alternative salts for optimal performance .
- Chiral Integrity : Despite moderate yields, this compound excels in stereospecific N-phenylation, a niche advantage over other salts .
Biological Activity
Diphenyliodonium bromide (DPIB) is an organoiodine compound that has gained attention in various fields, particularly in organic synthesis and biological research. This article explores the biological activity of DPIB, detailing its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its iodonium cation, which is stabilized by two phenyl groups. The molecular formula is , and it exhibits properties that make it useful in photochemical reactions and as a reagent in organic synthesis.
Mechanism of Biological Activity
DPIB acts primarily as an electrophilic species in chemical reactions. Its biological activity can be attributed to its ability to generate reactive oxygen species (ROS) upon photolysis, which can induce oxidative stress in cells. This property has been leveraged in various biological assays to study cellular responses.
Antimicrobial Activity
Recent studies have demonstrated that DPIB exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for DPIB against various pathogens have been documented:
Pathogen | MIC (mg/L) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 4.0 |
Escherichia coli | 1.0 - 8.0 |
Salmonella spp. | 2.0 - 16.0 |
These results suggest that DPIB could be a potential lead compound for developing new antimicrobial agents.
Case Studies
-
Study on Antimicrobial Efficacy :
A study investigated the antibacterial efficacy of DPIB against clinical isolates of MRSA and other Gram-positive bacteria. The results indicated that DPIB not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial virulence . -
Photodynamic Therapy Applications :
Another significant application of DPIB is in photodynamic therapy (PDT). In this context, DPIB was used as a photosensitizer to generate ROS upon light activation, leading to apoptosis in cancer cell lines. This study highlighted the potential of DPIB as a therapeutic agent in oncology . -
Synthesis of Bioactive Compounds :
Research has also focused on the use of DPIB in synthesizing novel bioactive compounds, such as N-phenyl α-amino acids. These compounds demonstrated promising biological activities, including anti-inflammatory and anticancer effects, showcasing the versatility of DPIB in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing diphenyliodonium bromide, and how do reaction conditions influence yield?
this compound is typically synthesized via electrophilic aromatic substitution or oxidative iodination of benzene derivatives. A common method involves reacting iodobenzene dichloride with bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Yield optimization requires strict control of stoichiometry (e.g., 1:2 molar ratio of iodine precursor to bromine) and reaction temperature (maintained at 0–5°C to minimize side reactions). Post-synthesis, recrystallization from ethanol/water mixtures improves purity (>95% by NMR) .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the absence of aryl proton signals (δ 7.2–7.8 ppm) and validate hypervalent iodine bonding .
- X-ray Diffraction (XRD) : Resolves the ionic lattice structure, showing Br⁻ counterions coordinated with the diphenyliodonium cation (C-I⁺-C angle ~180°) .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak at m/z 361.02 (C₁₂H₁₀BrI⁺) .
Q. How does this compound behave in nucleophilic aromatic substitution (SₙAr) reactions?
In SₙAr reactions, the iodonium cation acts as an electrophile. For example, reactions with sodium nitrite yield nitrobenzene (72–76% yield) in aqueous dioxane at 100°C. Critical parameters include nucleophile strength (N₃⁻ > NO₂⁻ > SCN⁻) and solvent polarity, with polar aprotic solvents (e.g., DMSO) accelerating substitution rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points (e.g., 217°C vs. 222.5–227.5°C) for this compound?
Discrepancies arise from impurities (e.g., residual solvents) or polymorphic forms. Methodological solutions include:
- Thermogravimetric Analysis (TGA) : Distinguishes decomposition events from true melting points.
- Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions (e.g., endothermic peaks at 222.5°C vs. 227.5°C) .
- Recrystallization Optimization : Use gradient cooling (e.g., 1°C/min) to isolate pure monoclinic crystals .
Q. What experimental designs mitigate competing radical pathways in reactions involving this compound?
Radical chain reactions (e.g., benzene formation) compete with SₙAr pathways when using nucleophiles like CN⁻. To suppress radicals:
- Add Radical Scavengers : 1,1-Diphenylethylene (5 equiv) reduces benzene yield from 69% to 5% in cyanide reactions .
- Control Reaction Medium : Aqueous dioxane (vs. ethanol) stabilizes ionic intermediates, favoring substitution .
- Monitor Kinetics : UV-Vis spectroscopy tracks aryl radical intermediates (λ ~260 nm) in real time .
Q. How do hypervalent iodine interactions influence catalytic applications of this compound?
The iodonium cation’s hypervalency enables unique redox behavior. For example, in palladium-catalyzed cross-coupling reactions:
- Oxidative Addition : Pd⁰ inserts into the I–Br bond, forming Pd(II) intermediates (confirmed by EXAFS) .
- Electronic Effects : Electron-withdrawing substituents on aryl groups enhance oxidative power (e.g., p-CF₃ derivatives increase reaction rates by 3×) .
Q. What safety protocols are critical for handling this compound in high-temperature reactions?
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation (toxic TLV: 0.1 ppm) .
- Fire Prevention : CO₂ extinguishers neutralize thermal decomposition products (e.g., HBr gas) .
- Spill Management : Absorb spills with silica gel (neutralize with 10% NaHCO₃) to avoid water contamination .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist on the efficacy of this compound in photoinitiated polymerization?
Variations stem from:
- Light Source Differences : UV-A (365 nm) vs. UV-C (254 nm) alter radical generation efficiency .
- Co-initiator Compatibility : Tertiary amines (e.g., DMPA) enhance initiation in some systems but quench excited states in others .
- Matrix Effects : Monomer polarity (e.g., acrylates vs. epoxides) modulates iodonium salt solubility and reactivity .
Properties
IUPAC Name |
diphenyliodanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.BrH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSGXJFQQZYMS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
Record name | Iodonium, diphenyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70883680 | |
Record name | Iodonium, diphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-73-4 | |
Record name | Iodonium, diphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodonium, diphenyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodonium, diphenyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iodonium, diphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyliodonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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